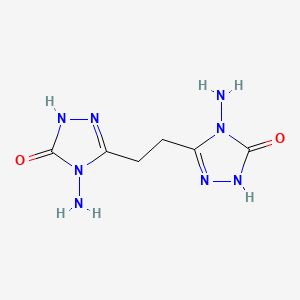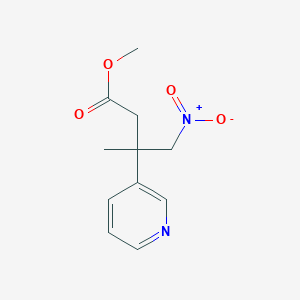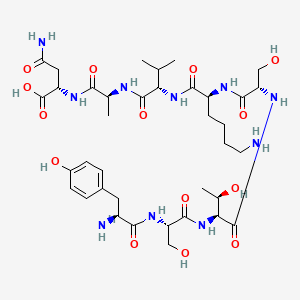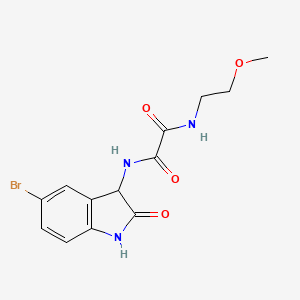![molecular formula C16H18BrFN2O2 B12631160 2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- es un compuesto orgánico complejo con una estructura única que incluye un grupo amino, un átomo de bromo, un átomo de flúor y un grupo fenilmetoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente implican el uso de reactivos como isobutileno, cloro y cianuro de metilo . El proceso de preparación puede incluir reacciones de combinación, hidrólisis y reacciones de reducción para lograr el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la ampliación de los procedimientos de síntesis de laboratorio para adaptarse a cantidades más grandes. Esto requeriría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza al tiempo que se minimizan los costos y el impacto ambiental. Se podrían emplear técnicas como la síntesis de flujo continuo y el monitoreo de reacción automatizado para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como convertir los grupos nitro en grupos amino.
Sustitución: Los átomos de bromo y flúor pueden sustituirse por otros grupos utilizando los reactivos adecuados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH deben controlarse cuidadosamente para lograr los resultados deseados.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes alcoholes o cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles efectos en sistemas biológicos, incluida la inhibición enzimática y las interacciones con proteínas.
Medicina: Se explora por sus posibles propiedades terapéuticas, como efectos anticancerígenos o antiinflamatorios.
Mecanismo De Acción
El mecanismo de acción de 2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares a 2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- incluyen:
2-Propanol, 1-amino-: Un compuesto más simple con un grupo amino y un grupo hidroxilo.
Tipracil: Un derivado de pirimidina con rutas y aplicaciones sintéticas similares.
Singularidad
Lo que distingue a 2-Propanol, 1-[(4-amino-2-bromo-5-fluorofenil)amino]-3-(fenilmetoxi)-, (2R)- es su combinación de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, ofreciendo oportunidades para el desarrollo de nuevos materiales y agentes terapéuticos.
Propiedades
Fórmula molecular |
C16H18BrFN2O2 |
|---|---|
Peso molecular |
369.23 g/mol |
Nombre IUPAC |
1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H18BrFN2O2/c17-13-6-15(19)14(18)7-16(13)20-8-12(21)10-22-9-11-4-2-1-3-5-11/h1-7,12,20-21H,8-10,19H2 |
Clave InChI |
XFEDZKLXQZLTRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CNC2=C(C=C(C(=C2)F)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)
![N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631094.png)
![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)






![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)
